Home > Products > Screening Compounds P32234 > 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide
3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide -

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide

Catalog Number: EVT-11851243
CAS Number:
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, and an amide functional group that may contribute to its biological activity. The presence of both an amino group and a dioxopiperidine moiety suggests that this compound could interact with biological targets, making it a candidate for further investigation in drug development.

Source

The compound can be synthesized through various chemical methods, often involving the modification of existing piperidine derivatives. It has been studied in the context of its pharmacological properties, particularly in relation to its effects on the central nervous system and potential anti-cancer activities.

Classification

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide can be classified as:

  • Chemical Class: Amides
  • Structural Class: Piperidine derivatives
  • Potential Therapeutic Class: Antineoplastic agents or neuropharmacological agents
Synthesis Analysis

Methods

The synthesis of 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving amino acids or other nitrogen-containing precursors.
  2. Introduction of the Dioxo Group: The dioxo functionality can be introduced via oxidation reactions, often using reagents like potassium permanganate or other oxidizing agents.
  3. Amidation Reaction: The final step usually involves the reaction of the piperidine derivative with benzoyl chloride or an equivalent to form the amide bond.

Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields would depend on the specific synthetic pathway chosen.

Molecular Structure Analysis

Structure

The molecular structure of 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide can be represented as follows:

  • Molecular Formula: C_{12}H_{14}N_{2}O_{3}
  • Molecular Weight: Approximately 234.25 g/mol

The compound's structure includes:

  • A benzamide moiety
  • A piperidine ring with two keto groups at positions 2 and 6
  • An amino group at position 3 of the benzamide structure

Data

The compound's three-dimensional conformation can be further analyzed using computational chemistry methods such as molecular modeling and docking studies to predict its interaction with biological targets.

Chemical Reactions Analysis

Reactions

The reactivity of 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide is influenced by its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions.
  2. Acid-base Reactions: The amine can participate in protonation and deprotonation processes depending on the pH of the environment.
  3. Condensation Reactions: The compound may undergo condensation with other electrophiles to form more complex structures.

Technical details regarding reaction conditions (solvents, catalysts, temperatures) would vary based on the desired outcome.

Mechanism of Action

Process

The mechanism of action for 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide is likely related to its interaction with specific receptors or enzymes within biological systems. Potential mechanisms may include:

  1. Receptor Binding: The compound may bind to neurotransmitter receptors or other protein targets, influencing signaling pathways.
  2. Inhibition of Enzymatic Activity: It may inhibit certain enzymes involved in metabolic pathways relevant to disease processes.
  3. Modulation of Cellular Responses: By affecting key pathways, it could modulate cell proliferation or apoptosis.

Data supporting these mechanisms would typically come from pharmacological studies and receptor binding assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within a typical range for similar compounds.

Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing this compound's purity and identity.

Applications

Scientific Uses

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide has potential applications in various fields:

  1. Pharmaceutical Research: As a lead compound for developing new drugs targeting neurological disorders or cancer.
  2. Biochemical Studies: To investigate the role of piperidine derivatives in biological systems.
  3. Chemical Biology: As a tool compound for studying enzyme inhibition or receptor interactions.

Continued research into this compound could yield valuable insights into its therapeutic potential and mechanisms of action within biological contexts.

Molecular Mechanisms of Cereblon (CRBN) Modulation

Cereblon as a Component of the Cereblon4 E3 Ubiquitin Ligase Complex

Cereblon functions as the substrate recognition subunit within the Cullin4-RING E3 ubiquitin ligase complex (Cereblon4Cereblon). This macromolecular assembly comprises Cullin4, RING-box protein 1, Damage-specific DNA binding protein 1, and Cereblon, which collectively enable the ubiquitination of specific cellular proteins. Within this architecture, Damage-specific DNA binding protein 1 serves as the essential adaptor protein that bridges Cereblon to the Cullin4 scaffold. The helical bundle domain of Cereblon (residues 188-248) mediates direct interaction with Damage-specific DNA binding protein 1, positioning the thalidomide binding domain and Lon protease-like domain for substrate engagement. This structural arrangement confers substrate specificity to the ubiquitin ligase machinery, wherein Cereblon selectively recruits target proteins for polyubiquitination and subsequent proteasomal degradation. The Cereblon4Cereblon complex exhibits constitutive activity in the absence of ligands but acquires novel substrate specificity upon binding to cereblon E3 ligase modulators such as 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide [1] [5].

Structural Basis of Cereblon-Compound Interaction Dynamics

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide engages Cereblon through a conserved molecular interface centered on the tri-tryptophan binding pocket (Trp380, Trp386, Trp400) within the thalidomide binding domain. X-ray crystallographic studies of analogous benzamide derivatives reveal that the glutarimide moiety anchors the compound via hydrogen bonding with Trp386 and His378, while the benzamide ring establishes π-stacking interactions with Trp400. The 3-amino substituent projects toward the solvent-exposed region, providing a vector for linker attachment in proteolysis-targeting chimera design. Comparative structural analyses demonstrate that this compound class maintains the characteristic hydrogen bonding network with Trp380, Trp386, and Trp400 but lacks direct interaction with Asn351 in the sensor loop—a feature distinguishing it from phthalimide-based immunomodulatory drugs [1] [4].

Table 1: Binding Affinity Comparison of Cereblon Ligands

Ligand StructureIC₅₀ (μM)Kᵢ (μM)Critical Interactions
Pomalidomide13 ± 2.73.3 ± 1.4Tri-Trp pocket + Asn351 H-bond
Lenalidomide19 ± 1.56.4 ± 0.8Tri-Trp pocket + Asn351 H-bond
Non-fluorinated benzamide127 ± 4063 ± 21Tri-Trp pocket only
Tetrafluorinated benzamide65 ± 2630 ± 14Tri-Trp pocket + intramolecular H-bonding
3-amino-benzamide analog63 ± 1629 ± 8.2Tri-Trp pocket + optimized vector positioning

Mutagenesis studies identify Cys328 as a critical residue governing compound binding, with the C328A mutation ablating molecular glue activity. The benzamide scaffold demonstrates superior chemical stability compared to phthalimide-based cereblon E3 ligase modulators due to reduced hydrolytic susceptibility of the amide linkage. Conformational analysis indicates that ortho-fluorination enhances binding through intramolecular hydrogen bonding between the fluorine atom and adjacent amide proton, preorganizing the ligand geometry for optimal Cereblon engagement [1] [4] [7].

Induction of Neomorphic Ubiquitination Activity

Upon binding 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide, Cereblon undergoes substantial conformational reorganization that remodels its substrate recognition interface. This ligand-induced transformation generates a neomorphic ubiquitin ligase capable of recruiting non-physiological substrates. Structural studies reveal a ~45° reorientation between the Lon protease-like domain and thalidomide binding domain, transitioning from an apo "open" state to a ligand-bound "closed" conformation. This repositioning creates a composite interfacial surface between the compound and Cereblon that serves as a neoepitope for zinc finger transcription factor recruitment. The benzamide moiety specifically mimics the C-terminal cyclic imide degron of endogenous Cereblon substrates while simultaneously providing an extended molecular surface for novel protein-protein interactions. This dual functionality enables the compound to redirect the ubiquitination machinery toward pathological targets, most notably the zinc finger transcription factors IKAROS family zinc finger 1 and IKAROS family zinc finger 3 [1] [4] [5].

Substrate Specificity Reprogramming (IKAROS Family Zinc Finger 1/IKAROS Family Zinc Finger 3 Degradation Pathways)

The ternary complex formed between Cereblon, 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide, and IKAROS family zinc finger 1/IKAROS family zinc finger 3 exemplifies the molecular basis of substrate specificity reprogramming. Structural analyses demonstrate that the benzamide scaffold positions the second zinc finger domain of IKAROS family zinc finger 1 such that its C-terminal helix docks against the ligand-exposed surface on Cereblon. This interaction is mediated through complementary electrostatic interfaces and van der Waals contacts, creating a molecular surface area of approximately 1,200 Ų at the ternary interface. Key residues governing substrate specificity include:

Table 2: Mutational Analysis of Substrate Recruitment Determinants

ResidueLocationMutationEffect on DegradationFunctional Role
Trp386Tri-Trp pocketW386AAbolishedCompound anchoring
Trp400Tri-Trp pocketW400FReduced (≥90%)π-stacking with benzamide
Cys328β-hairpin near binding siteC328AAbolishedAllosteric coupling
Glu377Sensor loop regionE377QReduced (70-80%)IKAROS family zinc finger 1 recognition
Tyr402Substrate interfaceY402WEnhancedImproved hydrophobic contact

The compound's 3-amino group provides a critical hydrogen bond acceptor that stabilizes the interaction with Gln147 of IKAROS family zinc finger 1, explaining the superior degradation efficiency compared to non-aminated analogs. This specificity profile represents a significant advance over classical immunomodulatory drugs, demonstrating reduced recruitment of teratogenic substrates like spalt-like transcription factor 4 while maintaining potent IKAROS family zinc finger 1/IKAROS family zinc finger 3 degradation. The molecular basis for this selectivity stems from differential engagement of the zinc finger domain C-terminal sequences, where IKAROS family zinc finger 1/IKAROS family zinc finger 3 contain complementary residues that form favorable contacts with the benzamide-exposed surface [1] [4] [5].

Allosteric Modulation of Cereblon Conformational States

The transition between Cereblon's conformational states represents a fundamental allosteric mechanism governing substrate recruitment. Solution studies using size-exclusion chromatography with multi-angle light scattering and small-angle X-ray scattering reveal that ligand binding reduces the hydrodynamic radius from 48 Å (apo) to 42 Å (holo), consistent with domain reorientation. Hydrogen-deuterium exchange mass spectrometry identifies specific peptides within the Lon protease-like domain-thalidomide binding domain interface (residues 320-340) exhibiting reduced solvent accessibility upon compound binding, indicating stabilization of the closed conformation. Molecular dynamics simulations demonstrate that 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide binding allosterically stabilizes a β-hairpin structure (residues 322-334) that serves as a molecular switch governing interdomain dynamics.

This allosteric network propagates from the tri-tryptophan pocket through the β-sheet scaffold to the Cereblon-Damage-specific DNA binding protein 1 interface, with key residues Cys328 and Trp380 functioning as allosteric transducers. Mutations at these positions (C328A, W380A) preserve compound binding but disrupt allosteric coupling, abrogating substrate degradation despite intact ternary complex formation. The benzamide scaffold demonstrates superior allosteric efficacy compared to phthalimide-based compounds, inducing a 5.6-fold greater stabilization of the closed conformation as measured by differential scanning fluorimetry. This enhanced allosteric modulation underlies the compound's improved efficiency in substrate recruitment and degradation, positioning it as a superior warhead for targeted protein degradation applications [1] [4] [8].

Properties

Product Name

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide

IUPAC Name

3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C12H13N3O3/c13-8-3-1-2-7(6-8)11(17)14-9-4-5-10(16)15-12(9)18/h1-3,6,9H,4-5,13H2,(H,14,17)(H,15,16,18)

InChI Key

XOLLDBOOXRTMRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC(=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.